5-Chloro-2-cyclobutylpyridine
Description
5-Chloro-2-cyclobutylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a cyclobutyl group at the 2-position. Its reactivity is influenced by the electron-withdrawing chlorine atom and the steric effects of the cyclobutyl substituent, which may modulate binding affinity in catalytic or biological systems.
Properties
CAS No. |
1369933-64-1 |
|---|---|
Molecular Formula |
C9H10ClN |
Molecular Weight |
167.636 |
IUPAC Name |
5-chloro-2-cyclobutylpyridine |
InChI |
InChI=1S/C9H10ClN/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2 |
InChI Key |
BWKPEBKUVYVFIO-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C2=NC=C(C=C2)Cl |
Synonyms |
5-chloro-2-cyclobutylpyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on pyridine derivatives with halogen substituents and alkyl/aryl modifications, as these share key functional groups or structural motifs with 5-Chloro-2-cyclobutylpyridine.
Table 1: Structural and Functional Comparisons
Key Findings:
Substituent Effects on Reactivity: The chlorine atom at the 5-position (common across all analogs) enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under specific conditions. For example, 5-Chloro-2-formylpyridine’s formyl group enables condensation reactions for Schiff base formation . Cyclobutyl vs.
Functional Group Diversity :
- Carboxylic acid derivatives (e.g., 5-Chloro-2-methyl-3-pyridinecarboxylic acid) exhibit hydrogen-bonding capabilities, making them suitable for metal coordination or enzyme inhibition . In contrast, this compound’s lack of polar groups may limit its solubility in aqueous systems.
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